molecular formula C19H17N3O6 B2979181 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922066-76-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2979181
CAS RN: 922066-76-0
M. Wt: 383.36
InChI Key: CEYAFYGHHQEXDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzo[d][1,3]dioxol-5-yl derivatives with other organic molecules . For example, the synthesis of dioxole functionalized metal–organic frameworks involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions .

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

Compounds with similar structures have been synthesized and evaluated for their anticonvulsant activities. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These studies also involve in silico studies, including molecular docking, to establish molecular interactions with Na+ channels and GABA_A receptors, suggesting a potential for designing compounds with enhanced anticonvulsant properties (Nath et al., 2021).

Antimicrobial Applications

Derivatives of oxadiazoles, such as those containing the 1,3,4-oxadiazol moiety, have been synthesized and tested for their antibacterial activities. These compounds have been found to possess significant antibacterial activity, indicating their potential as antimicrobial agents (Ramalingam et al., 2019). This suggests that compounds with similar structures could be explored for their use in combating bacterial infections.

Anticancer Properties

Some novel 3-benzyl-4(3H)quinazolinone analogues, sharing a common motif with the compound of interest, have been synthesized and shown broad-spectrum antitumor activity. This includes compounds that demonstrated potent activities against CNS, renal, and breast cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Anti-inflammatory and Enzyme Inhibition

Research has also been conducted on derivatives for their anti-inflammatory activity, utilizing in vitro and in vivo models. These studies include molecular docking to understand the binding affinity towards human serum albumin (HSA), indicating the relevance of such compounds in designing anti-inflammatory agents (Nikalje et al., 2015).

Antimicrobial and Hemolytic Activity

Compounds with the oxadiazolylthio moiety have been synthesized and screened for antimicrobial and hemolytic activity. These studies found that most compounds were active against selected microbial species to varying extents, suggesting their potential application as antimicrobial agents with reduced toxicity (Gul et al., 2017).

Future Directions

The future directions for research on “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” could include further investigation into its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the study of its reactivity, and the exploration of its potential uses in various fields .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAFYGHHQEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

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